molecular formula C13H10N4O3S B13938787 3-Methyl-1-(5-nitrothiazol-2-yl)-4-phenyl-1h-pyrazol-5-ol

3-Methyl-1-(5-nitrothiazol-2-yl)-4-phenyl-1h-pyrazol-5-ol

Cat. No.: B13938787
M. Wt: 302.31 g/mol
InChI Key: KDSNXGXCVIFGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(5-nitrothiazol-2-yl)-4-phenyl-1h-pyrazol-5-ol is a heterocyclic compound that contains a thiazole ring, a pyrazole ring, and a nitro group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(5-nitrothiazol-2-yl)-4-phenyl-1h-pyrazol-5-ol typically involves the reaction of 5-nitrothiazole with appropriate pyrazole derivatives under specific conditions. One common method involves the use of a Vilsmeier-Haack reaction to create the starting material, followed by further reactions with substituted thiophenols in the presence of potassium carbonate and dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(5-nitrothiazol-2-yl)-4-phenyl-1h-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-Methyl-1-(5-aminothiazol-2-yl)-4-phenyl-1h-pyrazol-5-ol.

Scientific Research Applications

3-Methyl-1-(5-nitrothiazol-2-yl)-4-phenyl-1h-pyrazol-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(5-nitrothiazol-2-yl)-4-phenyl-1h-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole and pyrazole rings can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

3-Methyl-1-(5-nitrothiazol-2-yl)-4-phenyl-1h-pyrazol-5-ol is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H10N4O3S

Molecular Weight

302.31 g/mol

IUPAC Name

5-methyl-2-(5-nitro-1,3-thiazol-2-yl)-4-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C13H10N4O3S/c1-8-11(9-5-3-2-4-6-9)12(18)16(15-8)13-14-7-10(21-13)17(19)20/h2-7,15H,1H3

InChI Key

KDSNXGXCVIFGGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC=C(S2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.